![molecular formula C14H24ClNO B6523034 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride CAS No. 953400-58-3](/img/structure/B6523034.png)
3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride
Overview
Description
3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride, also known as DMPH, is an organic compound composed of a phenol group attached to an alkyl chain. It is widely used in organic synthesis and has a variety of applications in the pharmaceutical and chemical industries. DMPH is also used as an intermediate in the synthesis of other compounds and is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride is a versatile compound that is widely used in scientific research. It is used as an intermediate in the synthesis of other compounds, such as drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials. 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride has been used to study the structure and properties of proteins and other biological molecules.
Mechanism Of Action
The mechanism of action of 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride is not fully understood. However, it is believed that the compound binds to proteins and other biological molecules, causing them to become more soluble and allowing them to interact with other molecules. This can lead to changes in the structure and function of the molecules, which can then lead to changes in the biochemical and physiological effects of the compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride are not well understood. However, studies have shown that the compound can bind to various proteins and other biological molecules, leading to changes in their structure and function. For example, 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride has been shown to modulate the activity of enzymes, receptors, and transporters, and to affect the expression of genes involved in the regulation of metabolic pathways. In addition, 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in animal models.
Advantages And Limitations For Lab Experiments
The use of 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is stable and can be stored for long periods of time. Third, it is relatively non-toxic and has low toxicity. Finally, it is relatively easy to use in experiments and can be used to study a wide range of biological processes.
The main limitation of using 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride in laboratory experiments is that its mechanism of action is not fully understood. In addition, the compound can be difficult to handle, as it is volatile and can react with other compounds. Finally, the compound can be toxic in high concentrations and may cause skin irritation.
Future Directions
The potential future directions for research on 3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride are numerous. First, further research is needed to better understand the mechanisms of action of the compound and to identify its potential therapeutic applications. Second, further studies are needed to determine the safety and efficacy of the compound in various laboratory and clinical settings. Third, further research is needed to develop new methods of synthesis and to optimize the existing methods. Finally, further research is needed to explore the potential applications of the compound in the pharmaceutical and chemical industries.
properties
IUPAC Name |
3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLGGRLLOERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

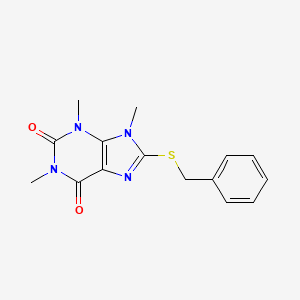
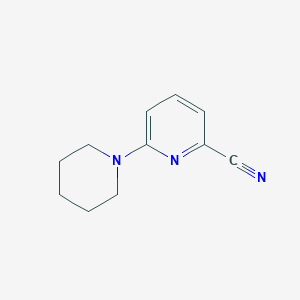
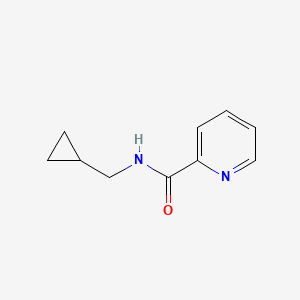
![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522976.png)

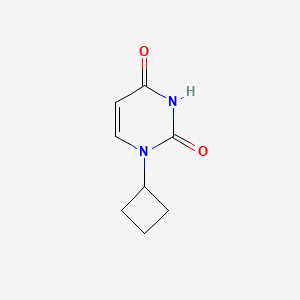
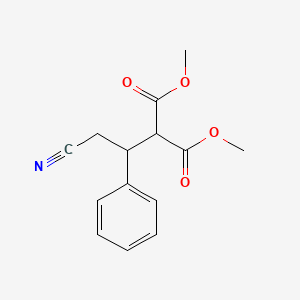
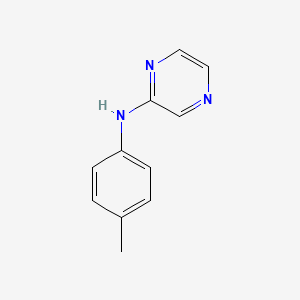
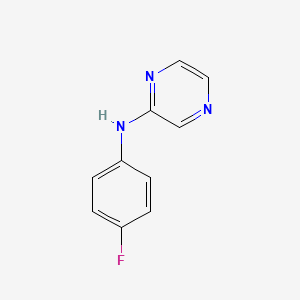
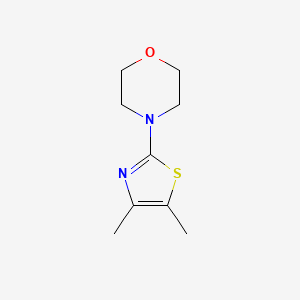
![2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6523042.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523045.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)